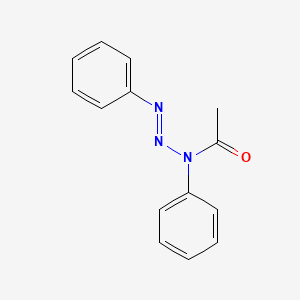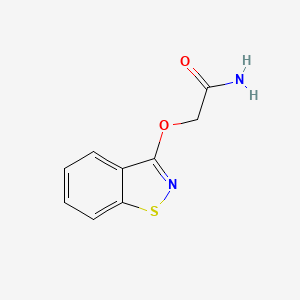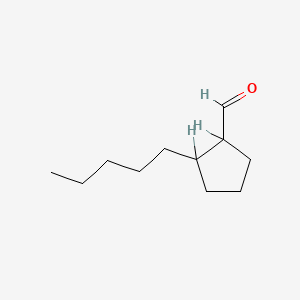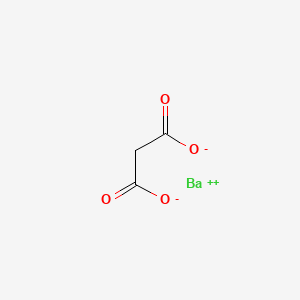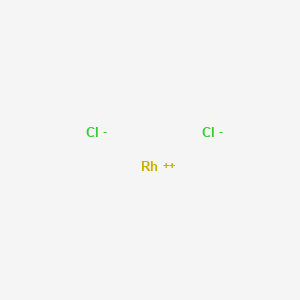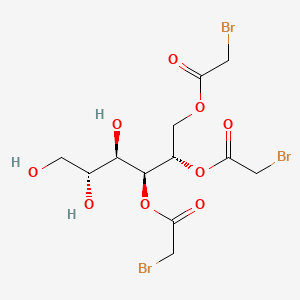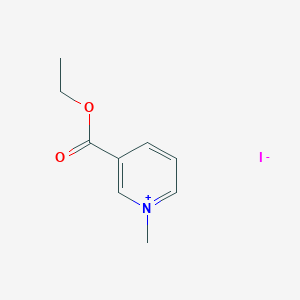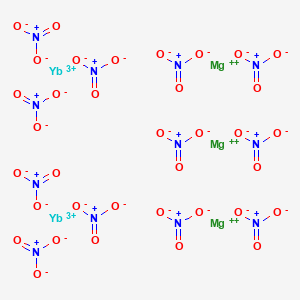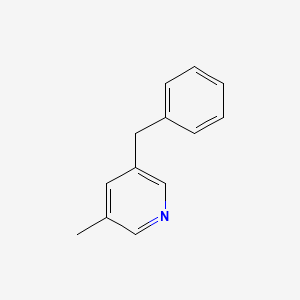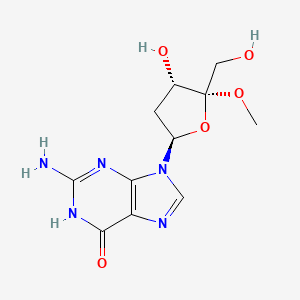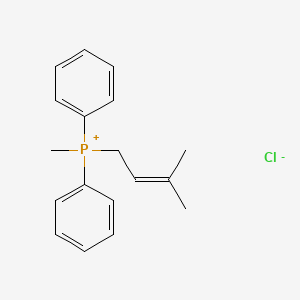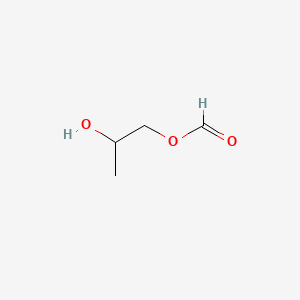
Propane-1,2-diol, monoformate
Overview
Description
Propane-1,2-diol, monoformate, also known as 1,2-propanediol monoformate, is an organic compound with the molecular formula C4H8O3. It is a derivative of propane-1,2-diol (propylene glycol) where one of the hydroxyl groups is esterified with formic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,2-diol, monoformate can be synthesized through the esterification of propane-1,2-diol with formic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves continuous processes where propane-1,2-diol and formic acid are fed into a reactor with a catalyst. The reaction mixture is then heated to the optimal temperature to achieve high conversion rates. The product is subsequently purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Propane-1,2-diol, monoformate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to propane-1,2-diol and formic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to formic acid and other oxidation products under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding propane-1,2-diol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Propane-1,2-diol and formic acid.
Oxidation: Formic acid and other oxidation products.
Reduction: Propane-1,2-diol.
Scientific Research Applications
Propane-1,2-diol, monoformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propane-1,2-diol, monoformate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of propane-1,2-diol and formic acid. These products can then participate in further metabolic processes. The compound’s ability to form hydrogen bonds and interact with hydrophilic and hydrophobic environments also plays a role in its effectiveness as a solvent and stabilizer.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol (Propylene Glycol): A diol with two hydroxyl groups, commonly used as a solvent and antifreeze agent.
Ethylene Glycol: Another diol with two hydroxyl groups, used in antifreeze formulations and as a precursor to polymers.
1,3-Propanediol: A structural isomer of propane-1,2-diol, used in the production of polymers and as a solvent.
Uniqueness
Propane-1,2-diol, monoformate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, propane-1,2-diol. The ester group allows for specific reactions and interactions that are not possible with the diol alone, making it valuable in various applications.
Properties
IUPAC Name |
2-hydroxypropyl formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(6)2-7-3-5/h3-4,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMUFGZQBODVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982748 | |
| Record name | 2-Hydroxypropyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64202-75-1 | |
| Record name | Propane-1,2-diol, monoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064202751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-diol, monoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


